Levosimendan Triazene Impurity is a chemical compound associated with levosimendan, a calcium sensitizer used primarily in the treatment of acutely decompensated severe chronic heart failure. This impurity is categorized under the broader class of organic compounds known as phenylhydrazines, which are characterized by a hydrazide moiety attached to a phenyl group. The presence of impurities like the levosimendan triazene impurity can affect the purity and efficacy of pharmaceutical formulations, making its study essential for quality control in drug development and manufacturing.
Levosimendan Triazene Impurity is derived from the synthesis processes involved in the production of levosimendan. It is classified under several categories:
The synthesis of levosimendan triazene impurity typically involves chemical reactions that may include hydrazone formation and nitration processes. While specific synthetic pathways for this impurity are not extensively documented, it can be inferred that the synthesis would involve:
The exact methodologies can vary based on laboratory practices and desired purity levels, but they generally focus on controlling reaction conditions such as temperature, pH, and reaction time to minimize unwanted by-products.
The molecular structure of levosimendan triazene impurity includes a complex arrangement of carbon, nitrogen, and oxygen atoms. Its IUPAC name is 1-cyano-N-{4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}methanecarbohydrazonoyl cyanide. Key structural identifiers include:
The structure features multiple functional groups that contribute to its chemical behavior, including cyano and hydrazone linkages which are pivotal in its reactivity .
Levosimendan triazene impurity can participate in various chemical reactions typical for compounds containing hydrazone functionalities:
These reactions are significant in understanding the stability and reactivity of the impurity during drug formulation processes .
Levosimendan operates primarily as a calcium sensitizer by enhancing the interaction between calcium ions and cardiac myofilaments. The mechanism involves:
This dual action results in improved cardiac output while minimizing energy expenditure, distinguishing it from traditional inotropic agents that may cause calcium overload .
Levosimendan triazene impurity serves as a reference standard in pharmaceutical testing to ensure quality control during the production of levosimendan formulations. Its analysis is crucial for:
Understanding this impurity's characteristics aids researchers in developing safer and more effective therapeutic agents for heart failure management .
The Levosimendan Triazene Impurity, chemically identified as N-(4-(2-Azido-3-methyl-5-oxotetrahydrofuran-2-yl)phenyl)carbonohydrazonoyl dicyanide (CAS 252638-01-0), represents a critical process-related impurity arising during the synthesis of the inotropic agent levosimendan. This impurity forms through diazotization reactions involving 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (a key levosimendan intermediate) under acidic conditions with sodium nitrite. The reaction mechanism proceeds via diazonium ion formation followed by nucleophilic trapping, yielding the triazene structure characterized by a distinctive diazoamino (-N=N-N<) functional group [2] [8]. Its significance stems from its classification as a potential genotoxic impurity (PGI) due to structural alerts matching the European Medicines Agency's list of 36 chemical motifs associated with DNA reactivity [8]. The impurity's presence, even at trace levels, poses significant challenges to drug safety profiles and necessitates stringent control strategies throughout active pharmaceutical ingredient (API) manufacturing.
Table 1: Key Chemical Identifiers of Levosimendan Triazene Impurity
Property | Value |
---|---|
Chemical Name | N-(4-(2-Azido-3-methyl-5-oxotetrahydrofuran-2-yl)phenyl)carbonohydrazonoyl dicyanide |
CAS Number | 252638-01-0 |
Molecular Formula | C₁₄H₁₁N₇O₂ |
Molecular Weight | 309.3 g/mol |
Structural Alert | Diazoamino genotoxicity alert |
Role in Synthesis | Process-related impurity in levosimendan manufacturing |
The presence of genotoxic impurities (GTIs) like the Levosimendan Triazene Impurity triggers rigorous regulatory scrutiny under global guidelines including ICH M7(R1) and EMA's Guideline on Limits of Genotoxic Impurities. These frameworks mandate strict controls based on the threshold of toxicological concern (TTC) principle, establishing a permissible exposure limit of ≤1.5 μg/day for most GTIs, corresponding to a theoretical cancer risk of <1:100,000 over a lifetime [1] [7] [10]. This limit demands analytical detection capabilities in the parts-per-million (ppm) range (typically 1-5 ppm), presenting significant technical challenges for quality control laboratories. Regulatory expectations require manufacturers to either: 1) eliminate the impurity through process optimization, 2) purge it below the TTC via purification, or 3) justify its safety through rigorous toxicological studies if unavoidable [5] [7]. The Valsartan recall incident (due to N-nitrosamine impurities) exemplifies the severe regulatory and financial consequences of inadequate GTI control, underscoring the necessity for proactive risk assessment during levosimendan development [1] [3].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3